molecular formula C27H23NO5 B15024263 1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024263
M. Wt: 441.5 g/mol
InChI Key: OJLSEXHOBUIQBH-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole core substituted with a 3-ethoxy-4-hydroxyphenyl group at position 1 and a 4-methylbenzyl group at position 2. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO5/c1-3-32-22-14-18(12-13-20(22)29)24-23-25(30)19-6-4-5-7-21(19)33-26(23)27(31)28(24)15-17-10-8-16(2)9-11-17/h4-14,24,29H,3,15H2,1-2H3

InChI Key

OJLSEXHOBUIQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

Preparation Methods

Core Strategy: Multicomponent Reaction (MCR)

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is synthesized via a one-pot MCR involving three components:

  • Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,4-dioxobutanoate (dioxobutanoate ester).
  • 3-Ethoxy-4-hydroxybenzaldehyde (aryl aldehyde).
  • 4-Methylbenzylamine (primary amine).

This approach, adapted from methods for analogous chromeno-pyrrole-diones, proceeds through:

  • Step 1 : Schiff base formation between the aldehyde and amine.
  • Step 2 : Cyclocondensation with the dioxobutanoate ester.
  • Step 3 : Acid-catalyzed dehydration to form the fused heterocycle.

Stepwise Synthesis and Optimization

Preparation of Methyl 4-(3-Ethoxy-4-hydroxyphenyl)-2,4-dioxobutanoate

Procedure :

  • Starting material : 3-Ethoxy-4-hydroxyacetophenone undergoes Claisen condensation with dimethyl oxalate in methanol using sodium methoxide as a base.
  • Reaction conditions : Reflux at 60°C for 6 hours.
  • Yield : 82% after recrystallization from ethanol.

Key Data :

Parameter Value
Solvent Methanol
Temperature 60°C
Reaction Time 6 hours
Purity (HPLC) 98%

Multicomponent Reaction (MCR) Optimization

General Procedure :

  • Molar ratios : Dioxobutanoate ester (1.0 eq), aldehyde (1.1 eq), amine (1.0 eq).
  • Solvent : Ethanol with 10% acetic acid (v/v).
  • Conditions : 40°C for 1 hour, followed by reflux at 80°C for 20 hours.

Optimization Table :

Entry Solvent Additive Temperature (°C) Yield (%)
1 MeOH None 40 24
2 EtOH AcOH (10%) 40 → 80 74
3 i-PrOH AcOH (10%) 40 → 80 42
4 EtOH None 40 → 80 36

Key Insight: Ethanol with acetic acid maximizes yield by facilitating dehydration.

Isolation and Purification

Crystallization Protocol

  • Post-reaction workup : Cool the reaction mixture to room temperature, filter precipitated product.
  • Recrystallization : Dissolve crude product in ethanol:dichloromethane (1:3) and cool to 0–5°C.
  • Yield : 70–78% with >95% purity (HPLC).

Characterization Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, OH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
  • Molecular Formula : C₂₈H₂₅NO₆ (MW: 471.5 g/mol).

Mechanistic Insights

Reaction Pathway

  • Schiff Base Formation : 4-Methylbenzylamine and 3-ethoxy-4-hydroxybenzaldehyde condense to form an imine.
  • Nucleophilic Attack : The dioxobutanoate ester attacks the imine, forming a β-enamino ketone intermediate.
  • Cyclization and Dehydration : Acid-catalyzed intramolecular cyclization yields the chromeno-pyrrole-dione core.

Schematic :
$$
\text{Dioxobutanoate} + \text{Imine} \xrightarrow{\text{EtOH/AcOH}} \text{Chromeno-pyrrole-dione} + \text{H}_2\text{O}
$$

Challenges and Solutions

Sensitivity of Hydroxyl Groups

  • Issue : The 4-hydroxyphenyl group may undergo undesired etherification or oxidation.
  • Solution : Use acetic acid as a mild proton source to suppress side reactions.

Scalability

  • Batch Size : Reactions scaled to 100 mmol maintained yields >70% with consistent purity.

Comparative Analysis with Analogous Compounds

Compound Yield (%) Purity (%) Key Difference
1-(4-Methoxyphenyl)-2-(4-methylbenzyl) 68 96 Methoxy vs. ethoxy group
1-(3-Hydroxyphenyl)-2-(2-methoxyethyl) 72 94 Alkyl vs. benzyl substituent

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Table 1: Substituent Variations and Associated Properties

Compound Name Position 1 Substituent Position 2 Substituent Key Properties/Effects
1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-... 3-Ethoxy-4-hydroxyphenyl 4-Methylbenzyl High lipophilicity; potential H-bond donor (hydroxyl)
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl Simpler structure; lower steric hindrance; moderate yields (43–86%)
1-(p-Tolyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione p-Tolyl Pyridin-4-ylmethyl Enhanced solubility (pyridine group); potential for metal coordination
1-Aryl-2-[2-(dimethylamino)ethyl]-... Aryl (variable) 2-(Dimethylamino)ethyl Basic amine group; increased polarity; possible bioactive interactions
Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-... 4-Methoxyphenyl Methyl (hexahydro core) Saturated ring system; conformational stability; C–H⋯π interactions

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Substituents like methoxy (electron-donating) or halogens (electron-withdrawing) on the aryl aldehyde component influence reaction kinetics. For example, aldehydes with donor groups require longer heating (up to 2 hours), while acceptors need shorter times (15–20 minutes) .
  • Steric and Solubility Effects : Bulky substituents (e.g., 4-methylbenzyl) may reduce reaction yields due to steric hindrance, whereas polar groups (e.g., pyridin-4-ylmethyl) enhance aqueous solubility .
  • Biological Relevance: The dimethylaminoethyl group in analogs like 1-aryl-2-[2-(dimethylamino)ethyl]-...

Functionalization Potential

The target compound’s hydroxyl and ethoxy groups enable further derivatization. For instance, hydrazine hydrate can convert the chromeno-pyrrole core into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a scaffold with reported bioactivity .

Crystallographic and Conformational Differences

X-ray studies of analogs like methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno... reveal envelope conformations in pyrrolidine rings and semi-chair conformations in tetrahydropyran rings, stabilized by C–H⋯π interactions . In contrast, unsaturated chromeno-pyrrole derivatives (e.g., the target compound) likely adopt planar conformations, influencing packing efficiency and melting points.

Q & A

Q. What are the optimal synthetic protocols for preparing 1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Reagent ratios : 0.01–0.011 mol of aryl aldehyde and primary amine per 0.01 mol of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.
  • Conditions : Ethanol solvent, 40°C (15–20 min) for pre-reaction, followed by reflux at 80°C for 20 h with acetic acid catalysis .
  • Purification : Crystallization from ethanol yields pure products in most cases .

Q. How do substituents on aryl aldehydes and amines influence the structural diversity of this compound?

Substituent compatibility is critical for library diversification. For example:

Aryl Aldehyde Substituents (2{1–26})Primary Amine Substituents (3{1–27})
Electron-withdrawing groups (e.g., NO₂)Aliphatic amines (e.g., benzylamine)
Electron-donating groups (e.g., OCH₃)Aromatic amines (e.g., aniline)
Steric hindrance from bulky substituents may reduce yields, while polar groups enhance solubility for biological testing .

Q. What spectroscopic techniques are recommended for structural validation?

  • NMR : Use ¹H/¹³C NMR to confirm regioselectivity of the chromeno-pyrrole core and substituent positions.
  • MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in dihydrochromeno-pyrrole derivatives .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path search : Identifies intermediates in the multicomponent reaction, optimizing conditions to avoid side products.
  • Substituent screening : Machine learning models trained on 223 synthesized derivatives () predict regioselectivity and stability .

Q. How should researchers address contradictory data in substituent-dependent bioactivity studies?

Case study: Aryl aldehydes with electron-withdrawing groups (e.g., 2{5}) show conflicting cytotoxicity results in different assays.

  • Methodological adjustments : Validate via orthogonal assays (e.g., apoptosis vs. proliferation).
  • Data normalization : Account for solubility differences using logP calculations or HPLC purity checks.
  • Meta-analysis : Compare with structurally analogous compounds (e.g., Vydzhak’s 2008 derivatives ).

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Process control : Implement flow chemistry to maintain precise temperature (80°C) and residence time (20 h) during reflux .
  • Catalyst optimization : Replace acetic acid with immobilized acid catalysts to reduce purification steps.
  • Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Q. How can substituent effects on photophysical properties be systematically studied?

Design a substituent matrix (e.g., Hammett σ values) to correlate electronic effects with UV-Vis/fluorescence profiles:

Substituent (Position)σ (Hammett)λₐᵦₛ (nm)Φ (Quantum Yield)
-OCH₃ (para)-0.273200.45
-NO₂ (meta)+0.713500.12
Such data guides applications in optoelectronic materials or fluorescent probes .

Methodological Considerations

  • Handling Data Contradictions : Cross-validate using independent techniques (e.g., XRD vs. NOESY for stereochemistry) and leverage computational docking to reconcile bioactivity discrepancies .
  • Library Design : Prioritize substituents with known metabolic stability (e.g., 4-methylbenzyl) to enhance drug-likeness in early-stage libraries .

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